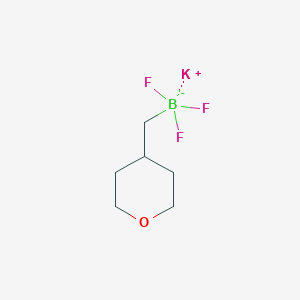
(4-Bromobenzyl)boronic acid
Descripción general
Descripción
(4-Bromobenzyl)boronic acid is a useful research compound. Its molecular formula is C7H8BBrO2 and its molecular weight is 214.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Polybenzyls : (4-Bromobenzyl)boronic acid has been used in palladium-catalyzed cross-coupling reactions for synthesizing polybenzyls, which are valuable in polymer chemistry (Klärner & Greiner, 1998).
Peptide Synthesis : This compound aids in the synthesis of casein-related peptides and phosphopeptides, particularly in protecting groups during peptide synthesis (Perich & Johns, 1991).
Fluorescent Chemosensors : Boronic acids, including this compound, have applications in creating fluorescent chemosensors for detecting carbohydrates and other bioactive substances (Huang et al., 2012).
Suzuki-Miyaura Cross-Coupling Reactions : It is used in Suzuki-Miyaura cross-coupling reactions for the functionalization of various compounds, demonstrating its significance in organic synthesis (Loubidi et al., 2016).
Biomedical Applications : Boronic acid-containing polymers, which can be synthesized using this compound, show potential in treating diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Enzyme Inhibitors and Therapeutics : Its unique structural features make boronic acid compounds, including this compound, suitable for developing potent enzyme inhibitors and therapeutics (Yang, Gao, & Wang, 2003).
Solid-Phase Organic Synthesis : this compound is involved in solid-phase organic synthesis, showcasing its utility in chemical synthesis (Gravel et al., 2002).
Gene Transfection : Modified polyethylenimine incorporating boronic acid groups, like this compound, enhances gene delivery efficiency, indicating its potential in gene therapy (Peng et al., 2010).
Catalysis in Organic Reactions : Boronic acids are used as catalysts in various organic reactions, such as aza-Michael additions, with this compound potentially serving in these roles (Hashimoto, Gálvez, & Maruoka, 2015).
Propiedades
IUPAC Name |
(4-bromophenyl)methylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,10-11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWIHXSUDPQOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=C(C=C1)Br)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




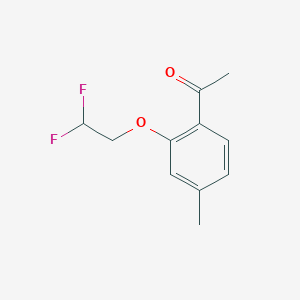
![4-[4-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B7893759.png)
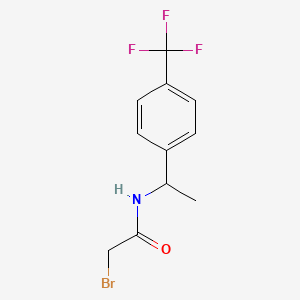
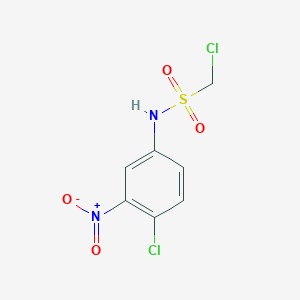
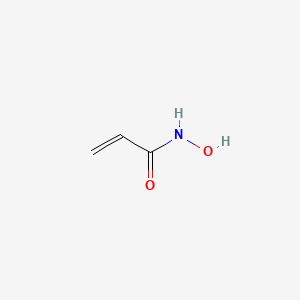





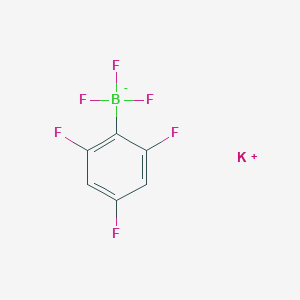
![Potassium;trifluoro-[(2-methylphenyl)methyl]boranuide](/img/structure/B7893823.png)
